molecular formula C10H14N2O5S B14632808 N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide CAS No. 57105-59-6

N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide

Cat. No.: B14632808
CAS No.: 57105-59-6
M. Wt: 274.30 g/mol
InChI Key: LCHXFPBOPYFHGW-UHFFFAOYSA-N
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Description

N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a complex organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with dimethylsulfamide. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: For large-scale industrial production, the compound is synthesized by mixing cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with dimethylsulfamide, followed by heating until fusion occurs. This method is advantageous due to its simplicity, lower reaction temperature, and high yield .

Chemical Reactions Analysis

Types of Reactions: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-2,3-dicarboximide: A structurally related compound with similar chemical properties.

    Dimethylsulfamide Derivatives: Compounds with the dimethylsulfamoyl group that exhibit similar reactivity.

Uniqueness: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its combination of the bicyclic core and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

57105-59-6

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-sulfonamide

InChI

InChI=1S/C10H14N2O5S/c1-11(2)18(15,16)12-9(13)7-5-3-4-6(17-5)8(7)10(12)14/h5-8H,3-4H2,1-2H3

InChI Key

LCHXFPBOPYFHGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=O)C2C3CCC(C2C1=O)O3

Origin of Product

United States

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